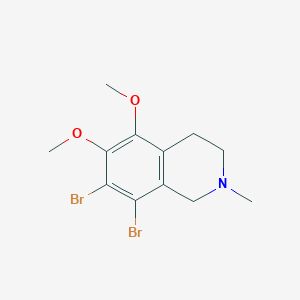![molecular formula C10H14N2S2 B14410153 Propanedinitrile, [bis(propylthio)methylene]- CAS No. 80596-43-6](/img/structure/B14410153.png)
Propanedinitrile, [bis(propylthio)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, [bis(propylthio)methylene]- is an organic compound with the molecular formula C10H14N2S2. This compound is characterized by the presence of two nitrile groups and two propylthio groups attached to a methylene bridge. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [bis(propylthio)methylene]- typically involves the reaction of malononitrile with propylthiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of Propanedinitrile, [bis(propylthio)methylene]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [bis(propylthio)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The propylthio groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Propanedinitrile, [bis(propylthio)methylene]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedinitrile, [bis(propylthio)methylene]- involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the propylthio groups can undergo oxidation or substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups attached to a methylene bridge.
Vinylidene cyanide: Contains a nitrile group attached to a vinylidene group.
1,1-Dicyanoethylene: Similar structure with two nitrile groups attached to an ethylene bridge.
Uniqueness
Propanedinitrile, [bis(propylthio)methylene]- is unique due to the presence of both nitrile and propylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
80596-43-6 |
|---|---|
Molecular Formula |
C10H14N2S2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
2-[bis(propylsulfanyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H14N2S2/c1-3-5-13-10(14-6-4-2)9(7-11)8-12/h3-6H2,1-2H3 |
InChI Key |
GXIFTUBPMSVODB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=C(C#N)C#N)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




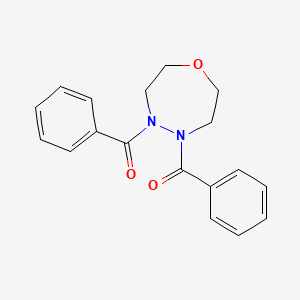
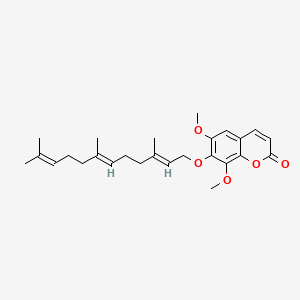
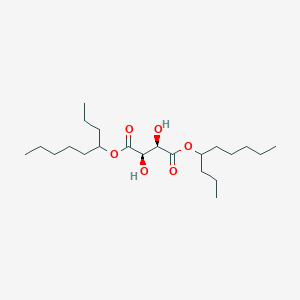

![(7R,8R)-2-benzoyl-8-bromo-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14410116.png)
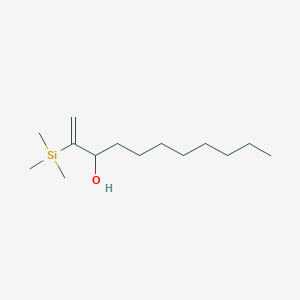
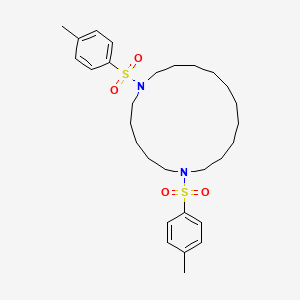
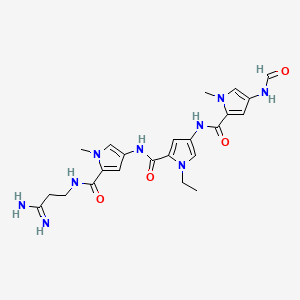
![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
